molecular formula C10H8F3N B3200654 2-methyl-4-(trifluoromethyl)-1H-indole CAS No. 1018971-85-1

2-methyl-4-(trifluoromethyl)-1H-indole

Cat. No. B3200654
Key on ui cas rn: 1018971-85-1
M. Wt: 199.17 g/mol
InChI Key: TURWIQQQNMXJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133168B2

Procedure details

0.271 ml of 5N sodium hydroxide is added to a solution of 460 mg of 1-benzenesulfonyl-2-methyl-4-trifluoromethyl-1H-indole in 1.4 ml of ethanol and 0.44 ml of dimethoxyethane. The reaction mixture is maintained at reflux for 6 hours and poured into water acidified with a hydrochloric acid solution until pH=1 and extracted with ethyl acetate. The organic phases are combined and washed with a 10% sodium bicarbonate solution and a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica column chromatography, elution being carried out with a mixture of heptane and diisopropyl ether (98/2, then 95/5: v/v), so as to give 214 mg of 2-methyl-4-trifluoromethyl-1H-indole, in the form of a pale yellow oil, which is used in the next step.
Quantity
0.271 mL
Type
reactant
Reaction Step One
Name
1-benzenesulfonyl-2-methyl-4-trifluoromethyl-1H-indole
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1(S([N:12]2[C:20]3[C:15](=[C:16]([C:21]([F:24])([F:23])[F:22])[CH:17]=[CH:18][CH:19]=3)[CH:14]=[C:13]2[CH3:25])(=O)=O)C=CC=CC=1.O.Cl>C(O)C.C(COC)OC>[CH3:25][C:13]1[NH:12][C:20]2[C:15]([CH:14]=1)=[C:16]([C:21]([F:23])([F:22])[F:24])[CH:17]=[CH:18][CH:19]=2 |f:0.1|

Inputs

Step One
Name
Quantity
0.271 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
1-benzenesulfonyl-2-methyl-4-trifluoromethyl-1H-indole
Quantity
460 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(=CC2=C(C=CC=C12)C(F)(F)F)C
Name
Quantity
1.4 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.44 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a 10% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica column chromatography, elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of heptane and diisopropyl ether (98/2

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=CC=CC(=C2C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 214 mg
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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